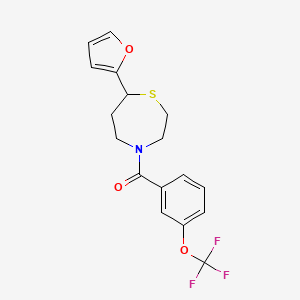

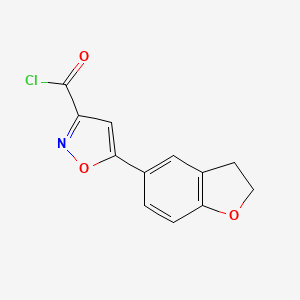

1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea, also known as CDPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Scientific Research Applications

Supramolecular Chemistry and Hydrogen Bonding

Research into compounds structurally related to 1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea has shown significant interest in their ability to form strong dimerizations through hydrogen bonding. Ureidopyrimidinones, for example, demonstrate strong dimerization via quadruple hydrogen bonds in both solid state and solution, indicating the potential of such compounds in supramolecular chemistry as building blocks for more complex structures (Beijer et al., 1998).

Organometallic Chemistry

In organometallic chemistry, cyclic urea adducts of triphenyl-tin and -lead halides have been explored. These studies demonstrate the binding and dissociation behaviors of urea derivatives with metal halides, providing insights into their potential applications in materials science and catalysis (Aitken & Onyszchuk, 1985).

Medicinal Chemistry

The synthesis of derivatives structurally similar to the compound has led to potential anticancer applications. Research into 1-aryl-3-(2-chloroethyl) ureas shows that these compounds exhibit cytotoxicity against human adenocarcinoma cells, highlighting their potential as anticancer agents (Gaudreault et al., 1988).

Synthetic Organic Chemistry

The reactivity of N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea with various acceptor molecules has been studied, leading to the formation of heterocyclic compounds such as imidazolidinones, triazinones, and pyrimidinones. These reactions underscore the versatility of urea derivatives in synthesizing a wide range of heterocyclic structures for various applications (Matsuda, Yamamoto, & Ishii, 1976).

Plant Biology and Agrichemicals

Urea derivatives have been found to exhibit cytokinin-like activity, impacting plant growth and development. Studies on N-phenyl-N′-(4-pyridyl)urea derivatives, for example, have revealed their potential in enhancing plant morphogenesis and rooting, indicating their utility in agricultural and horticultural applications (Ricci & Bertoletti, 2009).

properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-[[2-(dimethylamino)pyrimidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN5O/c1-10-4-5-11(8-13(10)16)20-15(22)18-9-12-6-7-17-14(19-12)21(2)3/h4-8H,9H2,1-3H3,(H2,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMIUDKCNZLYJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Oxiran-2-yl)oxan-4-yl]methanol](/img/structure/B2847379.png)

![4-[(4-Methylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847383.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2847386.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2847388.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2847393.png)

![N-(3,5-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2847397.png)